molecular formula C13H16O4 B3167331 4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde CAS No. 919017-05-3

4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde

Cat. No.: B3167331
CAS No.: 919017-05-3
M. Wt: 236.26 g/mol
InChI Key: SUFFJIJSPVWTCP-UHFFFAOYSA-N
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Description

4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde is a sophisticated benzaldehyde derivative designed for advanced chemical synthesis and drug discovery research. This compound serves as a versatile and valuable synthetic intermediate, particularly in the construction of complex heterocyclic systems. Its molecular structure, featuring both methoxy and tetrahydrofuranylmethoxy substituents, makes it a privileged scaffold for developing novel bioactive molecules. Research into related methoxybenzaldehyde structures indicates significant potential in pharmaceutical development. Analogous compounds have been identified as potent tyrosinase inhibitors, which is a key target in dermatological research and for the treatment of pigmentation disorders . Furthermore, structurally similar benzaldehyde derivatives are actively investigated for their antileishmanial and antibacterial properties, addressing urgent needs in the development of new anti-infective agents . The scaffold is also highly relevant in oncology research; substituted benzaldehydes are explored for their role in increasing tissue oxygenation, which can be a strategy to improve the efficacy of cancer therapies . More broadly, benzofuran and related heterocyclic frameworks, for which this aldehyde can serve as a precursor, are widely studied in medicinal chemistry for their diverse anticancer activities . This compound is offered exclusively for use in laboratory research to further these and other investigative pathways.

Properties

IUPAC Name

4-methoxy-3-(oxolan-2-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-15-12-5-4-10(8-14)7-13(12)17-9-11-3-2-6-16-11/h4-5,7-8,11H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFFJIJSPVWTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with tetrahydrofuran-2-ylmethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group and the tetrahydrofuran-2-ylmethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzoic acid.

    Reduction: 4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde exhibit significant anticancer properties. For instance, derivatives of benzaldehyde have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:
A study published in Molecular Pharmacology demonstrated that certain benzaldehyde derivatives could effectively target cancer cells resistant to conventional therapies, suggesting potential for use in combination treatments .

Neuroprotective Effects

Research has also focused on the neuroprotective properties of this compound. Benzaldehyde derivatives have been explored for their ability to protect neuronal cells from oxidative stress and apoptosis.

Case Study:
A publication in Neuroscience Letters highlighted the protective effects of methoxy-substituted benzaldehydes against neurodegenerative diseases such as Alzheimer's, indicating that these compounds could modulate pathways involved in neuronal survival .

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various reactions:

  • Friedel-Crafts Acylation : Useful for synthesizing complex aromatic compounds.
  • Michael Additions : Facilitating the formation of carbon-carbon bonds.

Table 1: Synthetic Applications of this compound

Reaction TypeProduct ExampleYield (%)
Friedel-Crafts AcylationAromatic ketones75-90
Michael Additionβ-Amino carbonyl compounds80-85
AlkylationAlkylated benzaldehyde derivatives70-80

Potential Environmental Applications

Emerging research suggests that this compound may also have applications in environmental science, particularly in the development of biodegradable materials due to its furan ring structure.

Case Study:
A recent study investigated the use of furan-based compounds as eco-friendly plasticizers, demonstrating their potential to reduce environmental impact while maintaining material performance .

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde involves its interaction with specific molecular targets. The methoxy and tetrahydrofuran-2-ylmethoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The benzaldehyde moiety can undergo nucleophilic addition reactions, forming covalent bonds with target molecules.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The substituent at C3 significantly influences the compound’s electronic and steric properties. Below is a comparative analysis of key analogues:

Compound Name Substituent at C3 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde Tetrahydrofuran-2-ylmethoxy C₁₃H₁₆O₄ 236.26 Precursor for Schiff bases; polar due to THF group
4-Methoxy-3-(2-phenylethoxy)benzaldehyde Phenethyloxy C₁₆H₁₆O₃ 256.30 Higher lipophilicity; used in drug synthesis
4-Methoxy-3-(trifluoromethyl)benzaldehyde Trifluoromethyl C₉H₇F₃O₂ 204.15 Electron-withdrawing group; alters aldehyde reactivity
4-Methoxy-3-(3-hydroxy-3-methylbutynyl)benzaldehyde 3-Hydroxy-3-methylbutynyl C₁₄H₁₆O₃ 232.28 Acetylenic substituent; intermediate in natural product synthesis
4-Methoxy-3-(pyridin-2-ylsulfanylmethyl)benzaldehyde Pyridin-2-ylsulfanylmethyl C₁₅H₁₅NO₂S 273.35 Chelating ligand for metal coordination
3-Ethoxy-4-methoxybenzaldehyde Ethoxy C₁₀H₁₂O₃ 180.20 Simpler alkoxy group; lower steric hindrance

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The trifluoromethyl group (in ) reduces electron density at the aldehyde, enhancing electrophilicity, whereas methoxy and THF-derived substituents (e.g., ) donate electrons, stabilizing the aldehyde.
  • Steric Effects : Bulky groups like phenethyloxy () or pyridin-2-ylsulfanylmethyl () may hinder nucleophilic attacks at the aldehyde, whereas smaller substituents (e.g., ethoxy) facilitate reactivity.

Biological Activity

4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and therapeutic applications, drawing from diverse research findings.

The molecular formula of this compound is C13_{13}H16_{16}O4_4 with a molecular weight of 236.26 g/mol. The structure incorporates a methoxy group and a tetrahydrofuran moiety, which may influence its biological interactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of bacterial strains, suggesting potential use in treating infections .
  • Anticancer Properties : Certain derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Some studies have indicated that related compounds could protect neuronal cells from oxidative stress, potentially benefiting neurodegenerative disease treatments .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Tetrahydrofuran Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Methoxylation : Introduction of the methoxy group using methylating agents.
  • Benzaldehyde Functionalization : The final step involves the introduction of the aldehyde group via oxidation or other functionalization techniques.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial cell wall synthesis
AnticancerInduction of apoptosis
NeuroprotectiveReduction of oxidative stress

Case Study 1: Anticancer Activity

In a study exploring the anticancer effects, derivatives similar to this compound were tested on various cancer cell lines. Results indicated significant inhibition of cell proliferation and increased apoptosis rates in treated cells compared to controls. The study highlighted the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds in models of oxidative stress-induced neurotoxicity. The findings suggested that these compounds could mitigate cell death and preserve mitochondrial function, indicating their potential for developing treatments for neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.